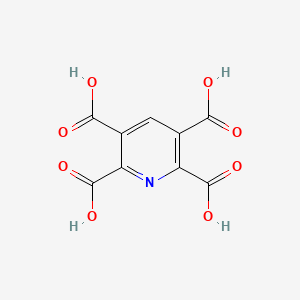![molecular formula C7H8F2N2O2 B2860333 [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 1855889-61-0](/img/structure/B2860333.png)
[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The structure of the compound was confirmed by 1H NMR and HRMS analyses . The single crystal structure of a similar compound was determined by X-ray diffraction .Chemical Reactions Analysis
The compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .Physical And Chemical Properties Analysis
The compound has a molecular formula of C6H6F2N2O2 and a molar mass of 176.12 . It has a melting point of 200–201°C .Aplicaciones Científicas De Investigación
Germination Inhibitory Constituents
Pyrazole derivatives have been identified as germination inhibitory constituents in certain plants. For example, compounds isolated from Erigeron annuus showed significant inhibitory effects on the germination of lettuce seeds. This suggests a potential application of pyrazole derivatives in developing natural herbicides or growth regulators (Oh et al., 2002).
Regioselective Synthesis of Trifluoromethylated Pyrazoles
The study by Muzalevskiy et al. (2017) demonstrated a metal-free approach for the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles, highlighting the impact of solvent on reaction outcomes. This research offers a pathway for synthesizing pyrazole derivatives that could serve as key intermediates in pharmaceuticals, agrochemicals, and organic materials (Muzalevskiy et al., 2017).
Coordination Chemistry and Complex Formation
Pyrazole derivatives can act as ligands in coordination chemistry, forming complexes with metals. Such complexes have potential applications in catalysis, magnetic materials, and as therapeutic agents. For instance, the synthesis and structural characterization of complexes involving pyrazole-carboxylic acid ligands with lanthanide(III) ions offer insights into the design of new materials with specific optical or magnetic properties (Chen et al., 2013).
Antimicrobial Activity
Certain pyrazoline-5-ones containing a thiazole moiety have shown antimicrobial activity. This indicates the potential of pyrazole derivatives in the development of new antimicrobial agents, which could address the increasing resistance to existing antibiotics (Reddy et al., 2013).
Corrosion Inhibition
Pyrazoline derivatives have been explored as corrosion inhibitors for metals in aggressive environments, such as hydrochloric acid solutions. This application is crucial for protecting industrial equipment and infrastructure, indicating the versatility of pyrazole derivatives in applied chemistry (Lgaz et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid, also known as [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid, is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production in cells.
Mode of Action
This compound acts by inhibiting succinate dehydrogenase (SDH) . By binding to SDH, it prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle. This disruption leads to a decrease in cellular respiration and energy production.
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the mitochondrial respiratory chain . These are essential pathways for energy production in cells. The downstream effects include a decrease in ATP production, leading to energy deprivation in cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve energy deprivation in cells due to the inhibition of SDH . This can lead to cell death, particularly in cells with high energy demands.
Direcciones Futuras
As of 2023, amides of the acid were commercialised in seven SDHI fungicides . The US Geological Survey for 2018 reported that the most heavily used there were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) . Future research and development may focus on improving the efficacy and safety profile of these fungicides.
Propiedades
IUPAC Name |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-11(3-5(12)13)10-6(4)7(8)9/h2,7H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKQXOSXIDHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

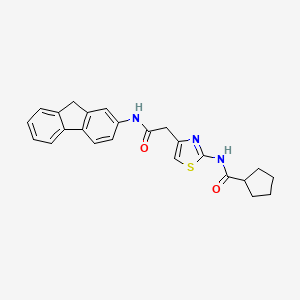
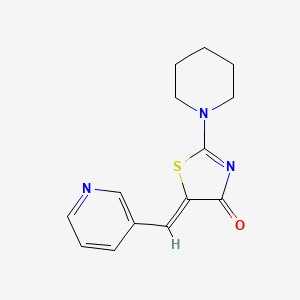

![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)
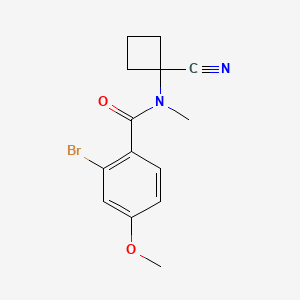
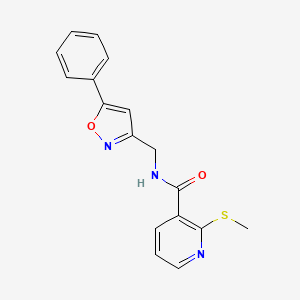
![[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B2860260.png)
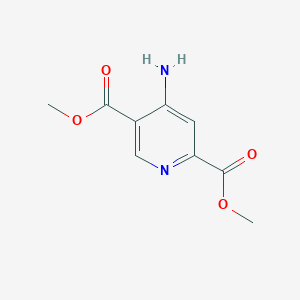
![7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860262.png)
![Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate](/img/structure/B2860265.png)
![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)

